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Compound of Interest

Compound Name: Coriamyrtin

Cat. No.: B1205331

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of preliminary spectroscopic data for Coriamyrtin, a
toxic sesquiterpene lactone of the picrotoxane family. Due to the limited availability of
comprehensive public data for Coriamyrtin itself, this guide presents representative
spectroscopic data from closely related picrotoxane sesquiterpenes to offer valuable insights
for researchers in natural product chemistry, pharmacology, and drug development. The
methodologies described are standard analytical protocols applicable to the structural
elucidation of this class of compounds.

Overview of Coriamyrtin

Coriamyrtin (C1sH1s0s, Molar Mass: 278.30 g/mol ) is a naturally occurring neurotoxin found in
plants of the Coriaria genus.[1][2] It is known for its convulsant effects, which are attributed to
its activity as a non-competitive antagonist of the y-aminobutyric acid (GABA-A) receptor.[1] By
blocking the inhibitory effects of GABA in the central nervous system, Coriamyrtin leads to
neuronal hyperexcitation. This mechanism of action makes it a subject of interest in
neuropharmacology and toxicology.

Spectroscopic Data

The following sections present representative spectroscopic data for compounds belonging to
the picrotoxane family, which share the same core chemical scaffold as Coriamyrtin. This data
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is intended to provide a foundational understanding of the expected spectral characteristics of

Coriamyrtin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of
organic compounds. Below are representative 'H and 3C NMR data for picrotoxane-type

sesquiterpenes isolated from Dendrobium nobile.[3][4][5]

Table 1: Representative *H NMR (500 MHz) and 3C NMR (125 MHz) Data of Picrotoxane
Sesquiterpenes|[3][4][5]
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Dendroterpene Dendroterpene Dendroterpene Dendroterpene
Position A (oc, oH, B (dc, 6H, C (dc, 6H, D (éc, oH,
mult. (Jin Hz)) mult. (JinHz)) mult. (Jin Hz)) muit. (Jin Hz))
1 525,C 53.3,C 47.8,C 504, C
49.0,CH 4.18,d 81.5,CH4.28,d 81.6,CH4.25,d
2 51.2,CH4.24,s
9.7) (3.6) (3.6)
3 84.5, CH 4.34, 83.2, CH 4.33, 77.9, CH 4.75, 77.5,CH 4.79,
brd (5.5) brd (5.6) dd (3.6, 5.6) dd (3.6, 5.1)
52.3, CH 2.01,
50.9, CH 2.29,
4 525,CH2.02,m ddd(4.7,4.7, ddd 51.1,CH 2.27, m
11.2)
. 46.1, CH 2.28, t 51.0,CH 2.47,d 43.4, CH 2.57, 43.2, CH 2.57,
(4.3) (4.7 dd (4.3, 5.6) dd (4.3, 5.8)
6 425, CH233,m 80.6,C 43.6,CH2.200m 449,CH231, m
; 130.3, CH 5.51, 130.8, CH 5.58, 65.2, CH4.05,d 65.3, CH4.07,d
d (9.8) d (9.8) (4.3) (4.3)
8 136.6, CH 5.63, 136.1, CH 5.68, 60.1, CH 3.86, d 60.0, CH 3.88, d
d (9.8) d (9.8) (4.3) (4.3)
9 36.9, CHz2 2.69, 36.9, CH2 2.70, 36.8, CH2 2.45, 36.8, CH:2 2.46,
2.35 2.38 2.15 2.15
10 27.3,CH31.04,s 223,CH30.96,s 31.3,CH31.52,s 24.3,CHs1.43,s
11 264, CH1.84, m 265 CH186,m 27.0,CH19, m 269 CH194, m
12 180.3,C 179.8,C 179.9,C 179.8,C
13 20.1,CHs30.95,d 20.2,CHs0.92,d 20.6,CHs1.04,d 20.6,CHs1.05,d
(6.6) (6.6) (6.5) (6.5)
14 21.0,CH30.93,d 20.3,CHs0.89,d 21.4,CHs1.02,d 21.5,CHs1.02,d
(6.6) (6.6) (6.5) (6.6)
15 163.7,C 163.5,C 179.9,C 179.8,C
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Spectra measured in CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectra of picrotoxane sesquiterpenes are characterized by absorptions corresponding to
hydroxyl, carbonyl (lactone), and carbon-carbon double bonds.

Table 2: Representative IR Absorption Data for Picrotoxane Sesquiterpenes[3][4]

Functional Group

Compound v_max (cm™?) .

Assignment

O-H stretch, C=0 (lactone)
Dendroterpene A 3350, 1761, 1683

stretch, C=C stretch

O-H stretch, C=0 (lactone)
Dendroterpene B 3414, 1764, 1666

stretch, C=C stretch

O-H stretch, C=0 (lactone)
Dendroterpene C 3447, 1777

stretch
Dendroterpene D 3414, 1629 O-H stretch, C=C stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern. The
following table shows LC-MS/MS data for Picrotoxinin, a compound structurally very similar to
Coriamyrtin.[6]

Table 3: Representative Mass Spectrometry Data for Picrotoxinin[6]
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lonization Precursor lon m/z of Collision Major Product
Mode [M+Adduct] Precursor Energy lons (m/z)

293.10199,
265.10687,
247.09508,
311.13254

Positive (ESI) [M+NHa4]* 310.128 Ramp 20%-70%

109.02962,
203.10719,
Negative (ESI) [M-H]~ 291.0874 Ramp 20%-70% 291.08701,
159.11832,
175.11328

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpene
lactones like Coriamyrtin.

NMR Spectroscopy

o Sample Preparation: A purified sample of the sesquiterpene lactone (1-5 mg) is dissolved in
a deuterated solvent (e.g., CDCls, CD30OD, or DMSO-ds) and transferred to a standard 5 mm
NMR tube.

» Data Acquisition: A suite of 1D and 2D NMR experiments is typically performed on a high-
field NMR spectrometer (e.g., 400-600 MHz).

o 1D NMR: *H NMR to determine proton environments and multiplicities, and 3C NMR for
carbon skeleton information.

o 2D NMR:
= COSY (Correlation Spectroscopy): To identify *H-*H spin-spin coupling networks.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C nuclei.
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» HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
1H-13C correlations, which is crucial for assembling the molecular structure.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium
bromide (KBr, ~100 mg) in an agate mortar.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and
the spectrum is recorded, typically in the range of 4000-400 cm~1. A background spectrum of
a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (LC-MS/MS)

o Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile).

o Chromatographic Separation: The sample is injected into a liquid chromatography system,
typically with a reversed-phase C18 column, to separate the compound of interest from any
impurities.

e Mass Analysis:

o The eluent from the LC is introduced into the mass spectrometer, commonly using an
electrospray ionization (ESI) source.

o Afull scan MS spectrum is acquired to determine the mass of the molecular ion.

o Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion,
subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment

ions.
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Signaling Pathway and Logical Relationships

Coriamyrtin's primary mechanism of action is the antagonism of the GABA-A receptor, a
ligand-gated ion channel. The following diagrams illustrate this inhibitory action and a general
workflow for the spectroscopic analysis of such natural products.

Neuronal Excitation
Leads to (when blclc_kgci)_V (Depolarization)
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(Chloride Channel) Opens
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Click to download full resolution via product page

Coriamyrtin's antagonistic action on the GABA-A receptor.
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General workflow for the spectroscopic analysis of Coriamyrtin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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